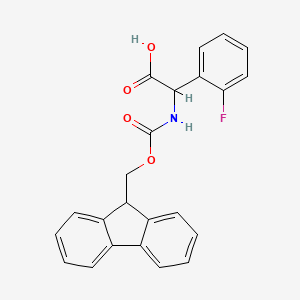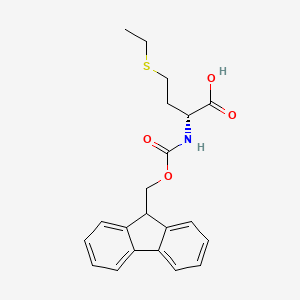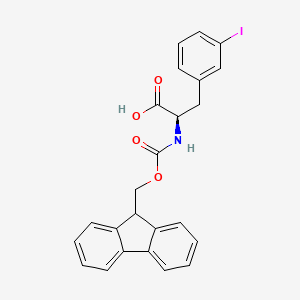
Fmoc-3,5-diiodo-D-tyrosine
Overview
Description
Fmoc-3,5-diiodo-D-tyrosine: is a derivative of tyrosine, an essential amino acid. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenyl ring of tyrosine, and an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group protecting the amino group. The molecular formula of this compound is C24H19I2NO5, and it has a molecular weight of 655.22 g/mol . This compound is primarily used in proteomics research and solid-phase peptide synthesis techniques .
Mechanism of Action
Target of Action
Fmoc-3,5-diiodo-D-tyrosine is an Fmoc protected tyrosine derivative . The primary target of this compound is tyrosine , an important amino acid . Tyrosine is one of the few amino acids which is phosphorylated to vary the physical properties of the peptides .
Mode of Action
The compound interacts with its target, tyrosine, through a process known as phosphorylation . This process changes the physical properties of the peptides . The Fmoc group in the compound is typically removed with a base such as pyridine .
Biochemical Pathways
The phosphorylation of tyrosine by this compound affects various biochemical pathways. One of the key pathways is the formation of iodinated thyroid hormones .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its interaction with tyrosine and the subsequent phosphorylation process .
Result of Action
The phosphorylation of tyrosine by this compound results in the variation of the physical properties of the peptides . This can lead to changes at the molecular and cellular levels, influencing the formation of iodinated thyroid hormones .
Biochemical Analysis
Biochemical Properties
Fmoc-3,5-diiodo-D-tyrosine plays a significant role in biochemical reactions due to its unique structure. The iodine atoms in the compound can participate in halogen bonding, which can influence the folding and stability of peptides and proteins . Additionally, the Fmoc group can be removed under basic conditions, allowing the free amino group to participate in peptide bond formation .
In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it can be incorporated into peptides by ribosomal or non-ribosomal peptide synthetases, which recognize the modified tyrosine residue and incorporate it into the growing peptide chain . The presence of iodine atoms can also affect the interaction of the peptide with other biomolecules, potentially altering its binding affinity and specificity .
Cellular Effects
This compound has been shown to influence various cellular processes. The compound can affect cell signaling pathways by modulating the activity of tyrosine kinases, enzymes that phosphorylate tyrosine residues on proteins . This phosphorylation can activate or inhibit downstream signaling pathways, leading to changes in gene expression and cellular metabolism .
In addition to its effects on signaling pathways, this compound can also impact cellular metabolism. The iodine atoms in the compound can be metabolized to form iodinated thyroid hormones, which play a crucial role in regulating metabolic processes . These hormones can influence the expression of genes involved in energy metabolism, leading to changes in cellular energy production and consumption .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition can disrupt signaling pathways and alter cellular responses to external stimuli .
Additionally, this compound can interact with other biomolecules through halogen bonding, which can stabilize or destabilize protein structures . The presence of the Fmoc group can also influence the compound’s interactions with other molecules, as it can be removed under specific conditions to expose the free amino group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, particularly when exposed to light or heat . This degradation can lead to a loss of activity and changes in its effects on cellular function .
Long-term studies have shown that this compound can have lasting effects on cellular processes, particularly in in vitro and in vivo models . These effects can include changes in gene expression, alterations in metabolic pathways, and modifications to protein structures .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can modulate signaling pathways and metabolic processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological functions .
Threshold effects have been observed in studies, where a certain dosage is required to elicit a measurable response . Beyond this threshold, the effects can become more pronounced, leading to potential adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes that recognize the tyrosine residue, leading to the formation of iodinated thyroid hormones . These hormones can then participate in various metabolic processes, including the regulation of energy metabolism and gene expression .
The presence of the Fmoc group can also influence the compound’s metabolism, as it can be removed under specific conditions to expose the free amino group . This removal can facilitate the incorporation of this compound into peptides and proteins, allowing it to participate in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the localization and accumulation of the compound, affecting its activity and function .
The distribution of this compound can also be influenced by its interactions with other biomolecules, such as enzymes and proteins . These interactions can affect the compound’s stability and activity, leading to changes in its effects on cellular processes .
Subcellular Localization
This compound can localize to specific subcellular compartments, where it can exert its effects on cellular function. The compound can be targeted to specific organelles through post-translational modifications or targeting signals that direct it to the appropriate location . These modifications can influence the compound’s activity and function, allowing it to participate in specific biochemical reactions .
The subcellular localization of this compound can also be influenced by its interactions with other biomolecules, such as enzymes and proteins . These interactions can affect the compound’s stability and activity, leading to changes in its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,5-diiodo-D-tyrosine typically involves the iodination of Fmoc-protected tyrosine. The process can be summarized as follows:
Protection of Tyrosine: The amino group of tyrosine is protected using the Fmoc group. This is achieved by reacting tyrosine with Fmoc-Cl (9H-fluoren-9-ylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Iodination: The protected tyrosine is then subjected to iodination using iodine and an oxidizing agent like sodium iodate. .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as preparative HPLC (High-Performance Liquid Chromatography) or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fmoc-3,5-diiodo-D-tyrosine can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF (Dimethylformamide), which is a common step in peptide synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of tyrosine can be obtained.
Deprotected Tyrosine: Removal of the Fmoc group yields 3,5-diiodo-D-tyrosine.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-3,5-diiodo-D-tyrosine is used as a building block in solid-phase peptide synthesis, allowing for the incorporation of iodinated tyrosine residues into peptides.
Biology:
Medicine:
Thyroid Hormone Research: As a precursor for iodinated thyroid hormones, it is used in studies related to thyroid function and hormone synthesis.
Industry:
Comparison with Similar Compounds
Fmoc-3,5-diiodo-L-tyrosine: Similar to Fmoc-3,5-diiodo-D-tyrosine but with the L-configuration.
Fmoc-3-iodo-D-tyrosine: Contains a single iodine atom at the 3 position.
Fmoc-3,5-dibromo-D-tyrosine: Contains bromine atoms instead of iodine
Uniqueness: this compound is unique due to its specific iodination pattern and the D-configuration, which can influence its incorporation into peptides and its biological activity. The presence of two iodine atoms can also enhance its utility in radiolabeling and imaging applications .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNWCIROCRMKAY-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19I2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001193311 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212651-51-9 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212651-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


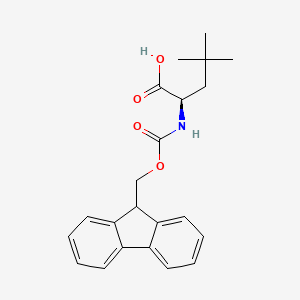
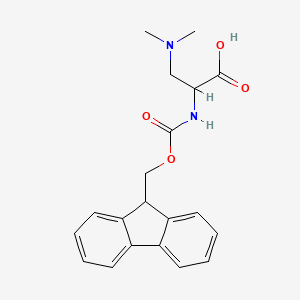
![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)
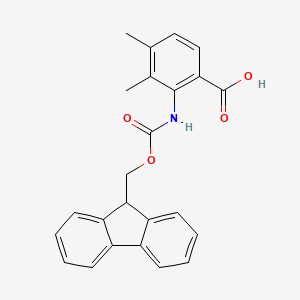

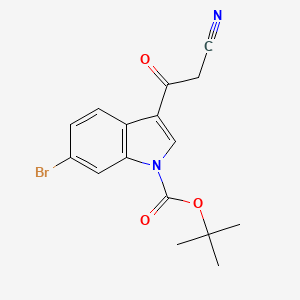
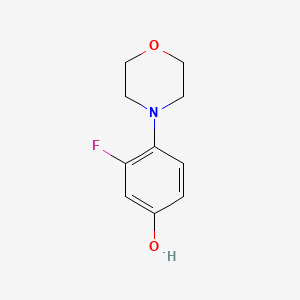
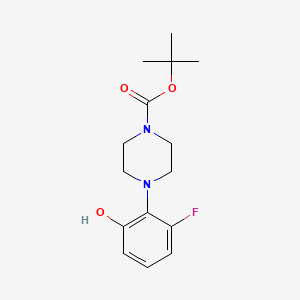
![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)

